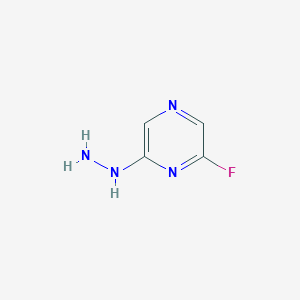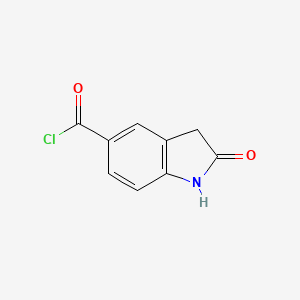
2-Oxoindoline-5-carbonyl chloride
Übersicht
Beschreibung
2-Oxoindoline-5-carbonyl chloride , also known by its chemical formula C₉H₆ClNO₂ , is a compound with intriguing properties. It belongs to the class of carbonyl chlorides and exhibits a carbonyl group (C=O) along with a chlorine atom (Cl) attached to an indoline ring system. The indoline moiety imparts unique reactivity and potential biological activity to this compound.
Synthesis Analysis
The synthesis of 2-Oxoindoline-5-carbonyl chloride involves several routes, but one common method is the Vilsmeier–Haack reaction . In this process, an indoline derivative reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product. The reaction proceeds through the formation of an intermediate chloroiminium ion, which subsequently reacts with the indoline ring system, leading to the carbonyl chloride functionality.
Molecular Structure Analysis
The molecular structure of 2-Oxoindoline-5-carbonyl chloride consists of an indoline ring fused with a carbonyl group and a chlorine atom. The indoline ring provides aromaticity and contributes to the compound’s stability. The carbonyl chloride moiety is essential for its reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Hydrolysis : 2-Oxoindoline-5-carbonyl chloride can undergo hydrolysis in the presence of water, yielding the corresponding 2-oxoindoline-5-carboxylic acid . This reaction is essential for understanding its behavior under physiological conditions.
Nucleophilic Substitution : The chlorine atom in the carbonyl chloride group makes it susceptible to nucleophilic attack. Various nucleophiles can react with this compound, leading to diverse products.
Amide Formation : By reacting with primary amines, 2-Oxoindoline-5-carbonyl chloride can form amides, which may have biological significance.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (which can be found in literature).
- Solubility : It may exhibit solubility in organic solvents such as dichloromethane or acetone.
- Color : The compound may appear as a white or pale-yellow solid.
Safety And Hazards
- Toxicity : As a carbonyl chloride derivative, it is likely toxic. Proper handling and protective measures are essential.
- Corrosiveness : It can be corrosive to skin and eyes due to the chlorine atom.
- Inhalation Risk : Inhalation of its vapors should be avoided.
Zukünftige Richtungen
- Biological Evaluation : Investigate its potential as an antitumor agent or other therapeutic applications.
- Structure–Activity Relationship (SAR) : Explore modifications to enhance its biological activity.
- Drug Development : Consider designing analogs based on its scaffold for targeted therapies.
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXBGZFKUBIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-5-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

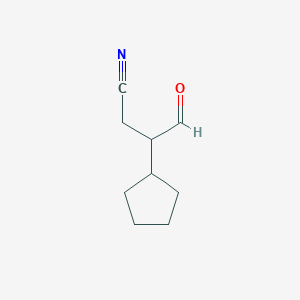
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
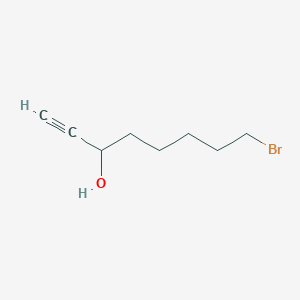
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
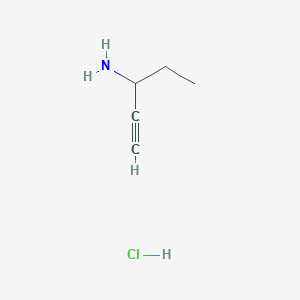
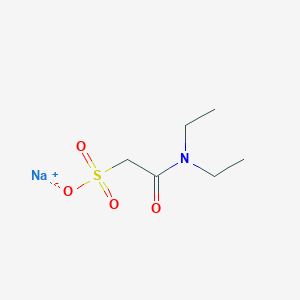
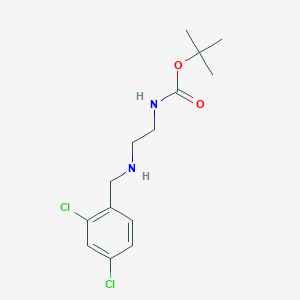
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)
![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
